molecular formula C26H26N2O5S B4106585 3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

Cat. No.: B4106585
M. Wt: 478.6 g/mol
InChI Key: JDELHELUUCRMNO-UHFFFAOYSA-N
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Description

3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7310^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by its unique structure, which includes a sulfonyl group, a methoxybenzyl group, and an azepane ring

Preparation Methods

The synthesis of 3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves multiple steps. One common method includes the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . This reaction leads to the formation of derivatives containing an amino group, which can be further functionalized to introduce the sulfonyl and methoxybenzyl groups. Industrial production methods often involve the use of metal catalysts and environmentally friendly processes to enhance yield and purity .

Chemical Reactions Analysis

3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group plays a crucial role in its binding affinity to target proteins, leading to the inhibition of enzymatic activity. Additionally, its methoxybenzyl group enhances its ability to penetrate cell membranes, allowing it to exert its effects within the cell .

Comparison with Similar Compounds

3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-[[3-(azepan-1-ylsulfonyl)-4-methoxyphenyl]methyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5S/c1-33-22-13-12-18(16-23(22)34(31,32)27-14-4-2-3-5-15-27)17-28-25(29)20-10-6-8-19-9-7-11-21(24(19)20)26(28)30/h6-13,16H,2-5,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDELHELUUCRMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 4
Reactant of Route 4
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 5
Reactant of Route 5
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione
Reactant of Route 6
Reactant of Route 6
3-{[3-(azepane-1-sulfonyl)-4-methoxyphenyl]methyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione

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